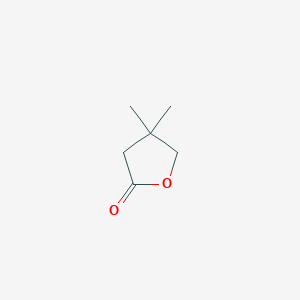

Dihydro-4,4-dimethyl-2(3H)-furanone

Description

Significance of Dihydrofuranone Scaffolds in Organic Synthesis and Medicinal Chemistry

The dihydrofuranone scaffold is a privileged structure in both organic synthesis and medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netlongdom.org These scaffolds are integral components of natural products that exhibit a broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.net The inherent reactivity and stereochemical features of the dihydrofuranone ring make it a versatile building block for the synthesis of complex molecular architectures.

In medicinal chemistry, furan (B31954) derivatives are recognized as important pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. wisdomlib.orgresearchgate.net The incorporation of the dihydrofuranone moiety can influence a molecule's interaction with biological targets such as enzymes and proteins. cerradopub.com.br For instance, certain furan derivatives have been investigated for their potential to modulate the activity of enzymes like monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), which are relevant targets in the treatment of neurodegenerative diseases. cerradopub.com.br The development of synthetic methodologies to access diverse dihydrofuranone derivatives continues to be an active area of research, aiming to expand the chemical space for drug discovery. longdom.orgresearchgate.net

Historical Context and Evolution of Research on Dihydro-4,4-dimethyl-2(3H)-furanone

The study of furanone derivatives has a rich history, with early research focusing on their isolation from natural sources and the elucidation of their structures. One of the well-known related compounds, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), was first identified in 1960 as a product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. nih.gov This discovery spurred interest in the synthesis and properties of related furanone structures.

Research on this compound and its analogues has evolved significantly over the years. Initial studies often centered on their synthesis and chemical characterization. For example, processes for the preparation of related 2,5-dialkyl-4-hydroxy-3(2H)-furanones have been developed, highlighting the chemical transformations possible with the furanone core. google.com More recently, research has shifted towards exploring the biological activities and potential applications of these compounds. The investigation into the biosynthesis of related furanones in fruits has provided insights into the enzymatic pathways that construct these molecules in nature. researchgate.net This deeper understanding of both the chemical synthesis and biosynthesis of dihydrofuranone derivatives continues to drive research forward, with a focus on harnessing their properties for various applications.

Detailed Research Findings

The chemical and physical properties of this compound and its hydroxylated analogue have been documented.

| Property | This compound | Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone |

|---|---|---|

| Molecular Formula | C6H10O2 | C6H10O3 nist.gov |

| Molecular Weight | 114.1424 g/mol cymitquimica.com | 130.1418 g/mol nist.gov |

| CAS Registry Number | 13861-97-7 chemicalbook.com | 79-50-5 nist.gov |

| Physical State | Solid cymitquimica.com | Data not available |

| Melting Point | Data not available | 92.00 °C thegoodscentscompany.com |

| Boiling Point | Data not available | 224.61 °C (estimated) thegoodscentscompany.com |

Spectroscopic data is crucial for the identification and characterization of these compounds. The NIST Chemistry WebBook provides mass spectrometry data for Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone. nist.govnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(2)3-5(7)8-4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAKUZBAAQDJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160731 | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13861-97-7 | |

| Record name | β,β-Dimethyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13861-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013861977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Dihydro 4,4 Dimethyl 2 3h Furanone

Ring-Opening Reactions and Subsequent Chemical Transformations of the Dihydrofuranone Core

The lactone ring of dihydro-4,4-dimethyl-2(3H)-furanone, while relatively stable, can undergo cleavage under specific conditions, leading to the formation of acyclic products that can be further elaborated.

One of the primary ring-opening reactions is hydrolysis , which can be catalyzed by either acid or base. Under basic conditions, such as in the presence of sodium hydroxide, the lactone undergoes saponification to yield the sodium salt of 4-hydroxy-4-methylpentanoic acid. In acidic aqueous solutions, an equilibrium is established between the lactone and the corresponding hydroxy acid. This equilibrium is a characteristic feature of γ-lactones.

Aminolysis , the reaction with amines, provides another route for ring-opening. This reaction typically requires elevated temperatures and results in the formation of N-substituted 4-hydroxy-4-methylpentanamides. The nature of the amine and the reaction conditions can influence the efficiency of the ring-opening process.

Furthermore, the ring-opening of γ-butyrolactones can be achieved using reagents like potassium phthalimide, which leads to the formation of 4-aminobutyric acid derivatives after hydrolysis of the intermediate. This strategy offers a pathway to valuable amino acids from lactone precursors.

The resulting hydroxy acids or their derivatives from these ring-opening reactions serve as versatile intermediates for further chemical transformations. For instance, the hydroxyl and carboxylic acid functionalities can be independently or simultaneously modified to synthesize a variety of compounds, including polyesters, polyamides, and other complex organic molecules.

Functional Group Interconversions and Strategic Derivatization

The this compound skeleton allows for various functional group interconversions and derivatization strategies, primarily targeting the α-position to the carbonyl group.

A significant derivatization method is α-alkylation . This is typically achieved by treating the lactone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate can then react with a range of electrophiles, including alkyl halides, to introduce a substituent at the α-carbon. The gem-dimethyl group at the C4 position does not sterically hinder this reaction. This approach is valuable for the synthesis of α-substituted-γ,γ-dimethyl-γ-butyrolactones.

Another important transformation is the introduction of a double bond at the α,β-position to form α-methylene-γ,γ-dimethyl-γ-butyrolactone . This can be achieved through a two-stage elimination-Michael addition sequence involving α-(ω-substituted-alkyl) derivatives. The resulting α,β-unsaturated lactone is a reactive Michael acceptor, readily undergoing conjugate addition with various nucleophiles.

The carbonyl group of the lactone can also be a site for functional group interconversion. For instance, reduction of the lactone with reducing agents like lithium aluminum hydride (LiAlH4) can lead to the formation of the corresponding diol, 1,4-pentanediol, 4-methyl-.

These derivatization strategies are crucial for modifying the chemical and biological properties of the dihydrofuranone core, enabling the synthesis of a wide array of compounds with potential applications in various fields.

Reactivity with Nucleophilic and Electrophilic Reagents

The reactivity of this compound with nucleophilic and electrophilic reagents is centered around the electrophilic carbonyl carbon and the potentially nucleophilic α-carbon (after deprotonation).

Nucleophilic attack at the carbonyl carbon is a fundamental reaction of this lactone. As discussed in the context of ring-opening reactions, strong nucleophiles like hydroxide and alkoxides readily attack the carbonyl group, leading to cleavage of the ester bond. Grignard reagents and organolithium compounds also add to the carbonyl group, which upon workup, can lead to the formation of diols.

The α-carbon can be rendered nucleophilic by treatment with a strong base to form an enolate. This enolate is a soft nucleophile and can react with a variety of electrophiles . For example, in addition to alkyl halides, it can react with aldehydes in an aldol-type condensation to introduce a β-hydroxyalkyl group at the α-position.

The reactivity of α-(ω-substituted-alkyl)-γ,γ-dimethyl-γ-butyrolactones as electrophiles has been studied, particularly in their reaction with nucleophiles like n-butylamine. These reactions can proceed through either an elimination-Michael addition sequence or a direct substitution, depending on the nature of the substituent.

The table below summarizes some of the key reactions of this compound with nucleophilic and electrophilic reagents.

| Reagent Type | Specific Reagent | Site of Attack | Product Type |

| Nucleophile | Hydroxide (e.g., NaOH) | Carbonyl Carbon | 4-Hydroxy-4-methylpentanoate |

| Nucleophile | Amine (e.g., RNH2) | Carbonyl Carbon | N-substituted 4-hydroxy-4-methylpentanamide |

| Nucleophile | Grignard Reagent (e.g., RMgX) | Carbonyl Carbon | Diol |

| Electrophile | Alkyl Halide (e.g., RX) | α-Carbon (via enolate) | α-Alkyl-dihydro-4,4-dimethyl-2(3H)-furanone |

| Electrophile | Aldehyde (e.g., RCHO) | α-Carbon (via enolate) | α-(β-Hydroxyalkyl)-dihydro-4,4-dimethyl-2(3H)-furanone |

Radical Reactions and Associated Mechanistic Pathways

While ionic reactions of this compound are more commonly studied, the molecule can also participate in radical reactions, often initiated by light or radical initiators.

Free-radical halogenation is a potential reaction for this compound. In the presence of a halogen (e.g., Br2) and UV light, radical substitution can occur at the carbon atoms of the lactone ring. The regioselectivity of this reaction would be influenced by the stability of the resulting radical intermediates. Tertiary hydrogens are generally more susceptible to radical abstraction than secondary or primary hydrogens.

The general mechanism for free-radical halogenation involves three steps:

Initiation: Homolytic cleavage of the halogen molecule by UV light to generate halogen radicals.

Propagation: The halogen radical abstracts a hydrogen atom from the furanone to form a carbon-centered radical and a hydrogen halide. This carbon radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a stable molecule.

Another area of radical chemistry involving furanone derivatives is the radical-mediated synthesis of γ-butyrolactones . For instance, the reaction of allylic alcohols with the CO2 radical anion, generated under photoredox conditions, can lead to the formation of γ-butyrolactone derivatives through a carboxylative cyclization process. While not directly involving the pre-formed lactone, this illustrates a radical pathway to access such structures.

The presence of the gem-dimethyl group in this compound can influence the stability of any adjacent radical intermediates, potentially affecting the regioselectivity of radical reactions.

Chemo- and Regioselectivity in Reactions Involving the Dihydrofuranone Skeleton

The selective transformation of one functional group in the presence of others (chemoselectivity) and the control of the position of a reaction (regioselectivity) are crucial aspects of the synthetic utility of this compound.

Regioselectivity is prominently observed in the α-alkylation of the lactone. The use of a strong, hindered base like LDA ensures the selective deprotonation at the α-carbon, leading to the formation of the α-substituted product without competing reactions at other positions.

In the case of free-radical halogenation , the regioselectivity would be dictated by the relative stability of the possible carbon radical intermediates. A radical at the C3 position would be secondary, while a radical at the C5 position would also be secondary. The gem-dimethyl group at C4 would sterically influence the approach of the halogen radical.

Chemoselectivity can be a consideration when the dihydrofuranone skeleton is part of a more complex molecule with other functional groups. For example, in a molecule containing both the lactone and another ester group, selective hydrolysis or reduction might be possible by carefully choosing the reaction conditions and reagents.

The table below provides examples of selective reactions involving the dihydrofuranone skeleton.

| Reaction Type | Selectivity | Influencing Factors |

| α-Alkylation | Regioselective | Use of a strong, non-nucleophilic base (e.g., LDA) to deprotonate the α-carbon. |

| Radical Halogenation | Regioselective | Stability of the resulting carbon radical intermediates. |

| Reduction | Chemoselective | Choice of reducing agent and reaction conditions to selectively reduce the lactone in the presence of other functional groups. |

Computational Chemistry and Molecular Modeling of Dihydro 4,4 Dimethyl 2 3h Furanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting the geometry, thermodynamic properties, and reactivity of chemical compounds.

For furanone derivatives, DFT calculations are typically employed to optimize the molecular geometry and calculate energies and frequencies. A common approach involves using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311G++. researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. Such calculations yield crucial data on the molecule's stability, bond lengths, bond angles, and dihedral angles, forming the foundation for further reactivity analysis.

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity assessment. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions.

By calculating the energies of the HOMO and LUMO for Dihydro-4,4-dimethyl-2(3H)-furanone, one can predict its tendency to participate in various chemical reactions.

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Region most likely to donate electrons (nucleophilic character). |

| LUMO | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons (electrophilic character). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |

Electron density mapping provides a visual representation of the electron distribution within a molecule. These maps are invaluable for understanding the nucleophilic and electrophilic sites within a structure. researchgate.net Regions with high electron density are electron-rich and are likely sites for electrophilic attack. Conversely, regions with low electron density are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For a molecule like this compound, an electron density map would likely show a higher concentration of electrons around the oxygen atoms of the carbonyl group and the ether linkage due to their high electronegativity. This information helps in predicting how the molecule will interact with other reagents and biological targets.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations allow researchers to observe the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to model their dynamic behavior. This provides a detailed view of:

Conformational Changes : How the five-membered lactone ring and its substituents move and flex.

Solvent Effects : How the molecule is solvated and how its conformation changes in different environments.

Binding Interactions : If studying the molecule as a potential ligand, MD simulations can reveal the stability of its binding to a protein's active site. Parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are analyzed to confirm the stability of the complex. nih.gov

Elucidation of Reaction Pathways through Computational Approaches

These calculations can determine the activation energy required for the reaction to proceed, helping to predict reaction rates and conditions. This knowledge is vital for optimizing synthetic routes and understanding the molecule's stability and shelf-life.

Applications of Machine Learning and Artificial Intelligence in Furanone-Related Drug Discovery

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing the field of drug discovery, and furanone-based research is no exception. researchgate.net These technologies can significantly accelerate the process, from hit identification to lead optimization. youtube.com

Lead Identification and Optimization : ML models can screen vast virtual libraries of furanone derivatives to identify candidates with high predicted activity and desirable drug-like properties. youtube.com A recent study detailed the discovery of a furanone glycoside, D228, as a promising treatment for inflammatory bowel disease (IBD), showcasing the potential of this compound class. nih.gov

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical and costly part of development. ML models, trained on large datasets of known compounds, can predict these properties from a molecule's structure, allowing for early-stage filtering of unsuitable candidates. youtube.combiorxiv.org

Predicting Drug Effects : Advanced ML frameworks can integrate chemical structure information with biological network features to predict a compound's therapeutic effects and potential cytotoxicity, as demonstrated in research on SARS-CoV-2. nih.gov This approach can be adapted to explore the potential antiviral or other therapeutic applications of furanone derivatives.

Generative Models : AI can also be used in a generative capacity to design novel furanone structures that are optimized for binding to a specific biological target, opening new avenues for creating potent and selective medicines. researchgate.net

Biological and Pharmacological Investigations of Dihydro 4,4 Dimethyl 2 3h Furanone

Mechanisms of Action and Biological Target Interactions

The precise mechanisms of action and direct biological targets of Dihydro-4,4-dimethyl-2(3H)-furanone have not been extensively elucidated in publicly available scientific research. While some related furanone compounds have been studied for their biological activities, direct evidence for this specific molecule is limited.

Investigations into Direct Binding with Biomolecules

There is a lack of specific studies investigating the direct binding of this compound with biomolecules such as proteins or nucleic acids. While it is known that other furanone derivatives can interact with biomolecules, specific binding partners and the nature of these interactions for this compound have not been documented.

Enzyme Modulation, Inhibition, and Activation Studies

Currently, there are no specific studies detailing the modulation, inhibition, or activation of enzymes by this compound. However, it is noteworthy that this compound is used in the synthesis of pyridazinones, which act as inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme implicated in cancer. chemicalbook.comchemicalbook.com This suggests an indirect role in the development of enzyme inhibitors, though not a direct enzymatic modulation by the compound itself.

Interaction with Transcription Factors and Modulation of Gene Expression

Scientific literature does not currently contain specific research on the interaction of this compound with transcription factors or its ability to modulate gene expression. While related furanone compounds have been shown to influence gene expression, particularly those involved in antioxidant defense, these findings have not been specifically replicated for this compound.

Cellular Effects and Influence on Signaling Pathways

The cellular effects of this compound and its influence on signaling pathways are not well-documented. Studies on structurally related furanones provide some context, but direct evidence for this specific compound is wanting.

Modulation of Cellular Antioxidant Defense Mechanisms

There is no direct evidence to suggest that this compound modulates cellular antioxidant defense mechanisms. However, studies on other furanone derivatives have shown that they can possess antioxidant properties and enhance the activity of antioxidant enzymes. nih.gov For instance, certain benzofuran-2-one derivatives have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels and boost the expression of heme oxygenase-1 (HO-1), a key enzyme in antioxidant defense. mdpi.com

Subcellular Localization Studies within Biological Systems

Detailed experimental studies specifically tracking the subcellular localization of this compound are not extensively documented in the available scientific literature. The precise compartments within a cell where a compound accumulates are critical to understanding its mechanism of action. For related furanone derivatives, localization can be key to their function; for instance, some may target mitochondria to influence oxidative stress responses. However, for this compound itself, further research is required to determine its distribution within cellular organelles.

Transport and Distribution Mechanisms within Cells and Tissues

The mechanisms governing the transport of this compound across cellular membranes and its subsequent distribution in tissues have not been a primary focus of published research. The transport of molecules is typically influenced by their physicochemical properties, such as solubility and the potential to interact with membrane transporters and binding proteins. While general principles of molecular transport apply, specific carriers or distribution patterns for this compound have yet to be identified.

Pharmacological Activities of this compound

While direct pharmacological studies on this compound are limited, its role as a precursor in the synthesis of bioactive molecules is noteworthy. The broader furanone class, however, exhibits a diverse range of pharmacological activities. benthamscience.com

Anticancer Potential and Apoptosis Induction Studies

The primary anticancer relevance of this compound lies in its application as a chemical building block for creating more complex therapeutic agents. It is utilized in the synthesis of pyridazinones, a class of compounds that have been developed as inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7). google.com PARP family enzymes are recognized as effective targets in cancer therapy, and inhibitors can disrupt cellular processes in cancer cells. google.com The furanone provides a core structure which is chemically modified to produce the final pyridazinone-based PARP7 inhibitors. google.com

Table 1: Role of this compound in Synthesis of PARP7 Inhibitors

| Stage | Description | Role of Furanone Core |

| Starting Material | This compound serves as a readily available chemical precursor. | Provides the foundational lactone ring structure. |

| Ring Opening & Rearrangement | The furanone ring is opened and reacted with other reagents (e.g., hydrazines) to form a new heterocyclic system. | The carbon backbone is incorporated into the new pyridazinone ring. |

| Functionalization | The resulting pyridazinone scaffold is further modified to optimize binding to the PARP7 enzyme. | Not directly involved, but the initial structure dictates the possible subsequent modifications. |

| Final Compound | A potent and selective PARP7 inhibitor is produced for potential use in cancer treatment. | The atoms from the original furanone are part of the final drug candidate's core structure. |

Antimicrobial Properties and Inhibition of Biofilm Formation

Direct investigations into the antimicrobial or biofilm-inhibiting properties of this compound are not extensively documented in scientific literature. However, the furanone skeleton is central to a class of molecules, particularly halogenated furanones isolated from the marine red alga Delisea pulchra, that are potent inhibitors of biofilm formation. rsc.orgnih.gov These related compounds are known to interfere with bacterial communication systems, a mechanism discussed further in section 6.3.4.

Antioxidant Activity and Free Radical Scavenging Capacity

While some furanones found in food have demonstrated antioxidant activity, specific data on the free-radical scavenging capacity of this compound is scarce in the current scientific literature. nih.gov The antioxidant potential of furan (B31954) derivatives is often linked to the presence of specific functional groups, such as hydroxyl substituents, which can donate hydrogen atoms to neutralize free radicals. researchgate.net Lacking such a group, the antioxidant profile of this compound itself remains uncharacterized.

Other Emerging Bioactivity Profiles of Dihydrofuranones

The broader class of furanone and dihydrofuranone derivatives exhibits a remarkable range of biological activities, highlighting the potential of this chemical scaffold.

Antimicrobial and Anti-Biofilm Activity Numerous studies have established that furanone derivatives are effective against a wide array of Gram-positive and Gram-negative bacteria, including pathogenic species like Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. rsc.orgnih.govresearchgate.net A primary mechanism for this activity is the inhibition of biofilm formation. nih.govnih.govresearchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.

Many furanones function by disrupting quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. oup.com By interfering with QS signaling molecules, these compounds can prevent bacteria from establishing resilient biofilm communities, rendering them more susceptible to antibiotics and host immune responses. nih.govnih.govoup.com Some furanone derivatives have been shown to work in synergy with traditional antibiotics, enhancing their efficacy. researchgate.netnih.gov

Table 2: Biofilm Inhibition by Various Furanone Derivatives

| Furanone Derivative | Target Microorganism(s) | Observed Effect | Effective Concentration | Citation(s) |

| (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli, P. aeruginosa | Inhibition of biofilm formation and swarming motility. | 60 µg/mL | rsc.org |

| Furanone F131 (l-borneol derivative) | S. aureus, C. albicans | Inhibition of mono- and mixed-species biofilm formation. | 8–16 μg/mL | nih.gov |

| Thio-Furanone F15 | Bacillus subtilis | Inhibition of biofilm formation and increased antibiotic sensitivity. | 10 µg/mL | nih.gov |

| Furanone F35 | S. aureus, S. epidermidis | Minimal biofilm inhibition. | 10 μg/mL | researchgate.net |

| Halogenated Furanone (BBF) | General bacterial species | Long-term antibacterial effect and biofilm inhibition on titanium surfaces. | Sustained release | nih.gov |

Anti-inflammatory Activity Recent research has also explored the utility of furanones in creating novel compounds with anti-inflammatory properties. Pyridazinone derivatives synthesized from furanone precursors have demonstrated the ability to act as dual inhibitors of COX-2 and 15-LOX enzymes, which are key mediators of the inflammatory response. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies for this compound itself are not extensively detailed in dedicated literature; however, SAR principles can be inferred from broader studies on furanone and lactone derivatives. The biological activity of these molecules is intrinsically linked to their chemical structure, particularly the lactone ring and its substituents.

The five-membered lactone ring is a key feature. Its reactivity as an electrophile, influenced by the substituents, often dictates the compound's biological interactions. Modifications to this core structure can lead to significant changes in activity. For instance, the introduction of functional groups at various positions on the furanone ring can modulate the molecule's ability to interact with biological targets like enzymes and receptors.

Key structural aspects influencing bioactivity include:

The Lactone Ring: The stability and reactivity of the γ-lactone ring are crucial. The hydrolysis of the lactone to the corresponding γ-hydroxy acid can be a key step in its metabolism and can either activate or deactivate the compound. nih.gov The planarity and strain of the ring, influenced by substituents, affect its susceptibility to nucleophilic attack.

Substituents on the Ring: The nature and position of substituents on the carbon atoms of the lactone ring play a pivotal role. In the case of this compound, the gem-dimethyl group at the C4 position provides steric bulk, which can influence how the molecule fits into a binding site. Introducing hydroxyl or other functional groups can create new points for hydrogen bonding or other interactions, potentially enhancing or altering biological effects. For example, studies on related hydroxy-furanones show that the hydroxyl group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

Stereochemistry: For chiral derivatives of dihydrofuranone, the stereochemistry is often a critical determinant of biological activity. Different enantiomers can exhibit vastly different potencies and effects, as they interact differently with chiral biological macromolecules.

The following table summarizes the potential impact of structural modifications on the biological activity of dihydrofuranone derivatives, based on general principles observed in related compounds.

Table 1: Inferred Structure-Activity Relationships of Dihydrofuranone Derivatives

| Structural Modification | Position | Potential Impact on Biological Activity | Rationale |

|---|---|---|---|

| Introduction of a hydroxyl group | C3 or C5 | May increase polarity and potential for hydrogen bonding, possibly altering binding affinity and solubility. | The hydroxyl group acts as a hydrogen bond donor and acceptor. |

| Alteration of alkyl substituents | C4 | Changing the size of the alkyl groups can affect steric hindrance and lipophilicity, influencing binding pocket fit. | The gem-dimethyl group provides a specific steric profile. |

| Introduction of unsaturation | Ring | Creates a more rigid ring system, potentially altering the orientation of substituents and interaction with targets. | A double bond would change the geometry of the five-membered ring. |

Metabolic Pathways and Biotransformation Studies of Dihydrofuranones

The metabolic fate of dihydrofuranones, including this compound, is primarily governed by the chemical reactivity of the lactone ring and the potential for enzymatic modification of its structure.

The principal metabolic pathway for many γ-lactones is hydrolysis of the ester bond, which opens the ring to form the corresponding γ-hydroxycarboxylic acid. nih.gov This reaction can occur non-enzymatically under certain pH conditions but is often catalyzed in vivo by enzymes such as paraoxonases (PONs) or other esterases. nih.gov For example, γ-butyrolactone (GBL) is readily converted to γ-hydroxybutyric acid (GHB) in the body. nih.gov This biotransformation is critical as the open-chain form may have a distinct biological activity profile from the parent lactone.

In addition to hydrolysis, dihydrofuranones can undergo other biotransformations. Microorganisms, for instance, have been shown to transform lactone structures through various reactions. researchgate.net Fungal strains can perform hydroxylations on the lactone ring or its side chains, producing new, functionalized metabolites. researchgate.net These microbial transformations can sometimes lead to compounds with novel or enhanced biological activities, such as antimicrobial properties. researchgate.net

Other potential metabolic reactions for substituted dihydrofuranones include glucosylation, where a glucose molecule is attached, typically to a hydroxyl group on the furanone derivative. This process, mediated by UDP-glucosyltransferases (UGTs), generally increases the water solubility of the compound, facilitating its excretion, and often results in a flavorless glucoside.

The table below outlines the primary metabolic pathways applicable to dihydrofuranone compounds.

Table 2: Summary of Metabolic Pathways for Dihydrofuranones

| Metabolic Pathway | Description | Enzymes Involved (Examples) | Resulting Product |

|---|---|---|---|

| Lactone Hydrolysis | Cleavage of the internal ester bond, opening the lactone ring. nih.govnih.gov | Paraoxonases (PONs), other esterases/lactonases. nih.gov | γ-Hydroxycarboxylic acid. |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the carbon skeleton. researchgate.net | Cytochrome P450 monooxygenases, microbial oxygenases. researchgate.net | Hydroxylated lactone derivative. |

| Glucosylation | Attachment of a glucosyl group to a functional group (e.g., hydroxyl). | UDP-glucosyltransferases (UGTs). | Glucoside conjugate. |

| Dehalogenation | Removal of a halogen atom (if present on a derivative). researchgate.net | Microbial dehalogenases. researchgate.net | Dehalogenated lactone. |

Applications and Industrial Significance of Dihydro 4,4 Dimethyl 2 3h Furanone

Role as a Chiral Synthon in Complex Molecule Synthesis

The structural framework of Dihydro-4,4-dimethyl-2(3H)-furanone makes it an important chiral synthon. Chiral synthons are enantiomerically pure or enriched compounds that are used as starting materials in the synthesis of complex, stereochemically-defined molecules. The lactone ring and the gem-dimethyl group provide a rigid and predictable stereochemical environment, which is crucial for controlling the three-dimensional arrangement of atoms in the target molecule. This property is particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The use of such synthons is a key strategy in modern organic synthesis to achieve high levels of stereoselectivity.

Pharmaceutical and Agrochemical Development

The utility of this compound extends significantly into the realms of pharmaceutical and agrochemical development, where it serves as a crucial precursor for a variety of bioactive molecules.

Precursor in Drug Development (e.g., PARP7 Inhibitors, Neurological Disorder Treatments)

In the pharmaceutical industry, this compound is a key starting material for the synthesis of various therapeutic agents. Notably, it is used in the preparation of pyridazinones, which act as inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7). chemicalbook.comchemicalbook.comchemicalbook.com PARP7 is a protein implicated in certain types of cancer, and its inhibition represents a promising therapeutic strategy.

Furthermore, derivatives of this furanone are explored in the development of treatments for neurological disorders. The core structure of the molecule can be modified to create compounds with specific biological activities, highlighting its versatility as a scaffold in drug discovery.

Applications in Agrochemical Chemistry (e.g., Pheromone Precursors)

In the field of agrochemicals, this compound and its derivatives play a role in the synthesis of insect pheromones. nih.gov Pheromones are chemical signals used by insects for communication, and synthetic pheromones can be used for pest management through mating disruption or trapping. For instance, certain furanone derivatives are precursors to the sex pheromone of the beetle Hylecoetus dermestoides. documentsdelivered.com This application provides an environmentally friendly alternative to traditional pesticides.

Materials Science and Polymer Chemistry Applications

The applications of this compound are also emerging in the fields of materials science and polymer chemistry. chemicalbook.com The lactone ring of the molecule can be opened through polymerization reactions to create polyesters. The gem-dimethyl group can impart specific properties to the resulting polymers, such as increased thermal stability and altered mechanical properties. Research in this area is ongoing, exploring the potential of this compound to create novel polymers with tailored functionalities. chemicalbook.com

Role in Food and Beverage Chemistry and Related Industries

Furanones, in general, are significant contributors to the flavor and aroma of many foods and beverages. researchgate.netnih.gov While this compound itself is primarily an intermediate, its derivatives are important in this industry.

Chemical Intermediate for Aroma Compound Synthesis

This compound serves as a chemical intermediate in the synthesis of various aroma compounds. researchgate.net These synthesized compounds often possess desirable flavor profiles, such as fruity, caramel, or nutty notes. For example, related furanones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) are key flavor components in fruits like strawberries and pineapples and are also formed during the Maillard reaction in cooked foods. nih.govwikipedia.orgresearchgate.net The synthesis of such aroma compounds often involves the modification of the basic furanone structure, for which this compound can be a valuable starting material.

Identification in Natural Food Matrices (e.g., fruits, tea)

The analysis of volatile and semi-volatile compounds in food is a mature field of study, crucial for understanding flavor, aroma, and authenticity. While a vast number of compounds have been identified across a wide array of natural products, the specific γ-lactone, this compound, is not commonly reported as a natural constituent in food matrices like fruits and tea. Extensive research into the aroma profiles of various teas and fruits has identified numerous other lactones and furanones, but the presence of this compound remains largely undocumented in these specific products.

However, research has confirmed the presence of structurally related compounds, indicating that the core furanone structure is relevant to food chemistry. A significant finding is the identification of a hydroxylated analogue in tea.

Research Findings in Tea

Scientific analysis of tea infusions has led to the identification of Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, also known as (±)-Pantolactone. A study comparing different methods for concentrating odor compounds from green tea infusion successfully identified this compound. nist.gov This finding is significant as it confirms the natural occurrence of a closely related derivative of this compound in a major food category. (±)-Pantolactone is a precursor in the synthesis of Pantothenic acid (Vitamin B5). paulaschoice.frmyskinrecipes.com

The table below details the identification of this related compound in tea.

| Compound Name | Synonym(s) | Food Matrix | Analytical Method Reference |

| Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone | (±)-Pantolactone; DL-Pantolactone | Green Tea Infusion | J. Agric. Food Chem., 1995 nist.gov |

Context from Other Food Matrices

While not identified in fruits or tea, other furanone compounds are well-known, potent aroma constituents in different food matrices, particularly those that undergo heat treatment. For instance, studies on roasted chicory have identified several furanones that contribute significantly to its characteristic aroma. nih.govacs.orgresearchgate.netdss.go.th These include compounds like 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.govacs.org The presence of these related structures in other food products underscores the importance of furanones to food aroma, even though this compound itself has not been specifically identified in fruits and tea based on available research.

Environmental Fate and Degradation Studies of Dihydro 4,4 Dimethyl 2 3h Furanone

Biodegradation Pathways and Mechanisms

While specific studies on the biodegradation of Dihydro-4,4-dimethyl-2(3H)-furanone are not extensively documented in publicly available literature, the primary mechanism for the environmental breakdown of related lactone compounds is enzymatic hydrolysis. This process is central to the biodegradation of γ-butyrolactones and is carried out by a wide variety of microorganisms.

The initial and most critical step in the biodegradation of this compound is the enzymatic cleavage of the ester bond within the lactone ring. This reaction is catalyzed by hydrolase enzymes, such as esterases and lipases, which are ubiquitous in the environment. The hydrolysis of the lactone ring results in the formation of the corresponding γ-hydroxy carboxylic acid, in this case, 4-hydroxy-3,3-dimethylbutanoic acid. This ring-opening step transforms the cyclic ester into a more readily metabolizable linear molecule.

Following the initial hydrolysis, the resulting 4-hydroxy-3,3-dimethylbutanoic acid is expected to undergo further degradation through common metabolic pathways. These pathways can include beta-oxidation, where the fatty acid chain is sequentially shortened, and ultimately mineralization to carbon dioxide and water.

Studies on structurally similar compounds provide insights into the biodegradability of this compound. For instance, a study on DL-Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), which differs only by a hydroxyl group at the 3-position, has shown that it is readily biodegradable. In a Modified Sturm test, DL-Pantolactone demonstrated 76-82% degradation over a 28-day period, with more than 60% degradation occurring within a 10-day window, indicating a relatively rapid biological breakdown.

Table 1: Biodegradation Data for DL-Pantolactone

| Test Type | Duration (days) | Degradation (%) | Conclusion |

|---|---|---|---|

| Modified Sturm Test (Bottle 1) | 28 | 82 | Readily Biodegradable |

| Modified Sturm Test (Bottle 2) | 28 | 76 | Readily Biodegradable |

The microbial communities responsible for the degradation of such lactones are diverse and include various bacteria and fungi. These microorganisms produce the necessary extracellular or intracellular enzymes to initiate and complete the degradation process. The rate of biodegradation in the environment will be influenced by several factors, including the concentration of the compound, the abundance and type of microbial populations, temperature, pH, and the availability of other nutrients.

Environmental Monitoring and Analytical Techniques for Dihydrofuranones

The detection and quantification of this compound and other dihydrofuranones in environmental matrices such as water, soil, and sediment require sensitive and specific analytical methods. The primary techniques employed for the analysis of such compounds are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Sample Preparation

Prior to instrumental analysis, a sample preparation step is typically necessary to extract and concentrate the analyte from the complex environmental matrix and remove interfering substances. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique is suitable for water samples, where an organic solvent immiscible with water is used to partition the furanone from the aqueous phase.

Solid-Phase Extraction (SPE): For water samples, SPE involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either in the liquid or headspace). The analytes adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph.

For soil and sediment samples, solvent extraction, often assisted by sonication or pressurized liquid extraction, is typically required to isolate the target compound from the solid matrix.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for identification and sensitive quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): HPLC is suitable for the analysis of less volatile and more polar compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) allows for highly sensitive and selective detection. For γ-butyrolactones, reverse-phase HPLC with an acidic mobile phase is often employed.

Table 3: Common Analytical Techniques for Dihydrofuranone Analysis

| Technique | Principle | Typical Detector | Applicability |

|---|---|---|---|

| GC-MS | Separation based on volatility and polarity | Mass Spectrometer (MS) | Volatile and semi-volatile furanones |

| HPLC-MS | Separation based on polarity and partitioning | Mass Spectrometer (MS) | Less volatile and polar furanones |

The choice of analytical method depends on the specific furanone, the environmental matrix, and the required detection limits. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is crucial for reliable environmental monitoring.

Future Research Directions and Emerging Trends in Dihydro 4,4 Dimethyl 2 3h Furanone Studies

Development of Novel and Sustainable Synthetic Methodologies

Future research is increasingly focused on developing green and sustainable methods for synthesizing Dihydro-4,4-dimethyl-2(3H)-furanone and related lactones. nih.gov Traditional chemical synthesis often involves harsh conditions and environmentally hazardous reagents. mdpi.com The shift towards sustainability emphasizes biocatalysis and the use of renewable resources.

Biocatalytic Approaches: Enzymatic synthesis represents a promising green alternative. nih.gov Key biocatalytic routes for lactone synthesis that are ripe for further exploration include:

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes can convert corresponding cyclic ketones into lactones with high selectivity, utilizing molecular oxygen. nih.gov

Oxidative Lactonization of Diols: Enzymes can catalyze the oxidation of suitable diol precursors to form the lactone ring. nih.gov

Microbial Biotransformation: The use of whole-cell microorganisms like yeasts (Yarrowia lipolytica) and filamentous fungi (Aspergillus niger, Penicillium species) to convert precursors into lactones is a well-established but continually advancing field. mdpi.commdpi.com These processes can utilize renewable feedstocks, such as fatty acids from plant oils. mdpi.comacs.org

Green Chemistry Innovations: The principles of green chemistry are being applied to lactone synthesis, aiming to reduce waste and energy consumption. numberanalytics.com Emerging trends include:

Use of Renewable Feedstocks: Research into using biomass, such as olive oil, as a starting material for lactone synthesis is underway, turning natural resources into valuable chemicals. acs.org

Eco-Friendly Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical carbon dioxide is a key research direction. numberanalytics.com

Catalysis: Development of catalysts from bio-based sources and methods that require only minimal amounts of catalysts are being explored to create more sustainable production routes. google.com

Table 1: Comparison of Synthetic Approaches for Lactones

| Method | Advantages | Challenges | Key Research Areas |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, high yields possible | Often requires harsh reagents, produces hazardous waste, may create racemic mixtures | Development of more selective and efficient catalysts |

| Biocatalysis (Enzymes/Microbes) | High selectivity (enantiopure products), mild reaction conditions, environmentally friendly nih.govmdpi.comnih.gov | Substrate and product inhibition, enzyme stability, lower productivity in some cases nih.gov | Enzyme engineering, process optimization, discovery of novel biocatalysts |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, improved safety numberanalytics.comgoogle.com | Scalability, cost-effectiveness of renewable feedstocks and novel solvents | Development of bio-based solvents and catalysts, efficient conversion of biomass |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While this compound is known as a building block for creating pyridazinone-based PARP7 inhibitors for cancer therapy, its full biological and therapeutic potential remains largely untapped. chemicalbook.comgoogle.com The broader family of γ-butyrolactones exhibits a vast spectrum of pharmacological activities, suggesting that this compound itself or its derivatives could possess significant, yet undiscovered, properties. nih.govnih.gov

Future research will likely focus on screening this compound and its novel derivatives for a range of biological effects observed in analogous structures. nih.gov Potential areas for exploration include:

Anti-inflammatory Activity: Many γ-butyrolactones have shown potent anti-inflammatory effects. nih.gov

Antimicrobial and Antifungal Properties: The γ-butyrolactone scaffold is a known pharmacophore in natural products with antibiotic and antifungal activity. nih.gov

Neuroprotective Effects: Certain natural and synthetic γ-butyrolactones are being investigated for their potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govmdpi.com

Immunosuppressive Activity: Some γ-butyrolactones have demonstrated the ability to modulate the immune system, which could be valuable for treating autoimmune diseases. nih.govmdpi.com

Antioxidant and Hypoglycemic Activities: The potential for these compounds to combat oxidative stress and regulate blood sugar is another promising avenue. nih.gov

The known use of its parent structure, γ-butyrolactone, as a precursor to the neurotransmitter gamma-hydroxybutyrate (GHB) underscores the potential for derivatives to interact with the central nervous system. drugbank.com

Advanced Computational Modeling for Precise Structure-Function Relationship Elucidation

Computational chemistry is becoming an indispensable tool for accelerating drug discovery and understanding molecular interactions. For this compound, advanced computational modeling offers a path to rapidly predict its properties and guide synthetic efforts.

Emerging trends in this area include:

Molecular Docking: This technique can be used to predict the binding affinity of this compound derivatives with various biological targets, such as enzymes or receptors. derpharmachemica.comugm.ac.id This helps in prioritizing which compounds to synthesize and test, saving time and resources. For example, docking studies have been used to identify potential γ-butyrolactone-based inhibitors of cyclooxygenase, suggesting analgesic activity. derpharmachemica.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. elsevier.compatsnap.com By developing QSAR models for this class of lactones, researchers can predict the activity of new, unsynthesized derivatives and optimize structures for enhanced potency or reduced side effects. derpharmachemica.com

Density Functional Theory (DFT): DFT-based calculations can provide deep insights into the electronic structure and reactivity of molecules. nih.gov This can help in understanding reaction mechanisms for synthesis and predicting pharmacokinetic properties, guiding the design of more effective drug candidates. nih.gov

These computational approaches allow for the rational design of novel derivatives with tailored properties, moving beyond trial-and-error synthesis. mdpi.com

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

High-Throughput Screening (HTS): HTS enables the automated testing of hundreds of thousands of compounds in a short period. agilent.com Future research on this compound will benefit from:

Screening Diverse Libraries: Testing libraries of this compound derivatives against a wide array of biological targets (e.g., kinases, G-protein-coupled receptors, ion channels) to uncover novel activities. thermofisher.com

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological effect, without a priori knowledge of the specific molecular target. mdpi.com

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are poised to dramatically accelerate the discovery process. alacrita.com Key applications include:

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties for a specific biological target. alacrita.com These models can explore a vast chemical space to propose novel derivatives of this compound that are synthetically accessible.

Predictive Modeling: AI algorithms can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties, allowing for the early-stage filtering of compounds that are likely to fail in later development phases. patsnap.com

Target Identification: AI can analyze large biological datasets (genomics, proteomics) to identify and validate new therapeutic targets for which this compound derivatives may be effective. patsnap.com

Advancements in Sustainable Production and Green Chemistry Applications

Beyond synthesis, a major future trend is the development of fully sustainable production pipelines and the use of lactones as green platform chemicals. mdpi.com Research is focused on creating bio-based economies where chemicals are derived from renewable sources. google.com

Sustainable Production Systems: The future lies in integrated biorefineries where microorganisms are engineered to produce this compound from sustainable feedstocks like lignocellulosic biomass. nih.gov This involves:

Metabolic Engineering: Modifying the metabolic pathways of bacteria or yeast to efficiently convert simple sugars or other biomass-derived materials into the desired lactone.

Process Optimization: Developing efficient methods for fermentation and downstream processing, including in-situ product removal to overcome toxicity or inhibition issues and improve yields. nih.gov

Green Chemistry Applications: Lactones themselves are being explored for applications that contribute to a more sustainable chemical industry. mdpi.com

Green Solvents: Certain lactones are being investigated as environmentally benign solvent alternatives to traditional petrochemical-based solvents. mdpi.com

Polymer Precursors: Lactones can serve as monomers for the production of biodegradable polyesters, offering a sustainable alternative to petroleum-based plastics. google.com

Biofuel Precursors: Research is exploring pathways to convert lactones into alkanes suitable for use as jet fuel or gasoline additives, positioning them as key platform chemicals in a circular bioeconomy. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.